1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone
Overview
Description
The compound “1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone” is a complex organic molecule that contains a piperidine ring and a thiophene ring. Piperidine is a six-membered ring with one nitrogen atom, and it is a key structure in many pharmaceuticals . Thiophene is a five-membered ring with one sulfur atom, which is a common structure in various organic compounds.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine and thiophene rings. Piperidine is a basic heterocycle and can participate in various reactions . Thiophene, being an aromatic system, can undergo electrophilic aromatic substitution reactions.Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized using click chemistry, characterized using IR, NMR, and MS studies, and its thermal stability analyzed with TGA and DSC techniques. Its single-crystal XRD analysis confirmed its structure, and Hirshfeld surface computational method analyzed intercontacts in the crystal structure (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Antibacterial Activity
- Piperidine derivatives have shown antibacterial activity, indicating potential for medical applications. Microwave-assisted synthesis has been used to create such derivatives, emphasizing their efficiency and potential for large-scale production (Merugu, Ramesh, & Sreenivasulu, 2010).
Antiallergy and Antimicrobial Activity
- Certain piperidine derivatives have been found to exhibit potent antiallergy activity in IgE-mediated models, suggesting potential for treating allergic reactions. Similarly, some piperidine-containing compounds have shown antimicrobial activity, indicating their usefulness in combating bacterial infections (Walsh, Franzyshen, & Yanni, 1989).
Antileukemic and Wound-Healing Potential
- Novel piperidine derivatives have been synthesized and shown to possess good antileukemic activity against human leukemic cell lines. This suggests their potential in developing treatments for leukemia (Vinaya et al., 2012). Additionally, some piperidine derivatives have demonstrated significant wound-healing activity in vivo, indicating their potential use in wound care and tissue regeneration (Vinaya, Naika, Kumar, Prasad, Chandrappa, Ranganatha, Krishna, & Rangappa, 2009).
Antipsychotic Properties
- Piperidine derivatives have been designed and evaluated for antipsychotic activity, showing considerable anti-dopaminergic and anti-serotonergic activity in behavioral models. This suggests their potential use in the treatment of psychiatric disorders (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Enzyme Inhibitory Activities
- Piperidine-based compounds have been evaluated for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, showing potential for use in treating conditions related to these enzymes (Cetin, Türkan, Bursal, & Murahari, 2021).
Future Directions
properties
IUPAC Name |
1-[3-(hydroxymethyl)piperidin-1-yl]-2-thiophen-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-8-11-2-1-4-13(7-11)12(15)6-10-3-5-16-9-10/h3,5,9,11,14H,1-2,4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJJEKUMRCWREZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655989 | |
Record name | 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone | |
CAS RN |
916791-33-8 | |
Record name | 1-[3-(Hydroxymethyl)-1-piperidinyl]-2-(3-thienyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916791-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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